
Ethyl methyl phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl methyl phenyl phosphate is an organophosphorus compound that contains ethyl, methyl, and phenyl groups attached to a phosphate moiety
Vorbereitungsmethoden
Ethyl methyl phenyl phosphate can be synthesized through several methods. One common synthetic route involves the reaction of phosphoric acid with ethyl, methyl, and phenyl alcohols in the presence of a dehydrating agent. Another method involves the reaction of phosphorus oxychloride with ethyl, methyl, and phenyl alcohols under controlled conditions. Industrial production methods typically involve large-scale reactions using similar principles but optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Ethyl methyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphonates.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The ethyl, methyl, or phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid and the corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl methyl phenyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl methyl phenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form strong bonds with active sites of enzymes, potentially inhibiting their activity. The ethyl, methyl, and phenyl groups can also influence the compound’s binding affinity and specificity for different targets. The exact pathways and molecular interactions depend on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Ethyl methyl phenyl phosphate can be compared with other organophosphorus compounds such as:
Ethyl phenylphosphinate: Similar in structure but lacks the methyl group.
Methyl phenyl phosphate: Similar but lacks the ethyl group.
Ethyl methyl phosphate: Similar but lacks the phenyl group.
The uniqueness of this compound lies in its combination of ethyl, methyl, and phenyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
64415-68-5 |
|---|---|
Molekularformel |
C9H13O4P |
Molekulargewicht |
216.17 g/mol |
IUPAC-Name |
ethyl methyl phenyl phosphate |
InChI |
InChI=1S/C9H13O4P/c1-3-12-14(10,11-2)13-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
DQAQHHDIWTUXBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OC)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



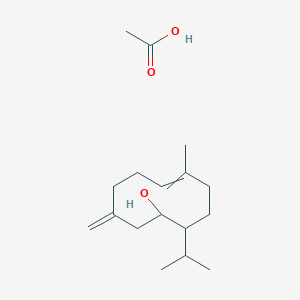

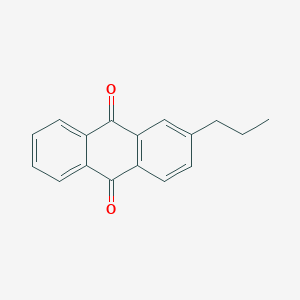
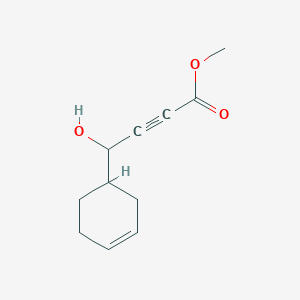


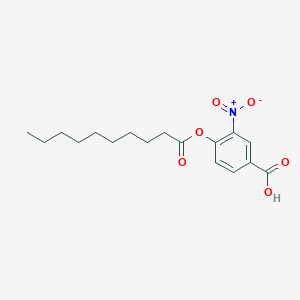
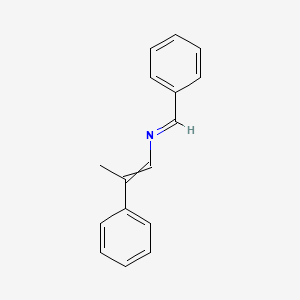


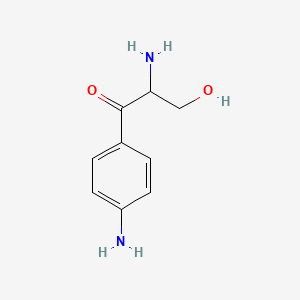
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)

